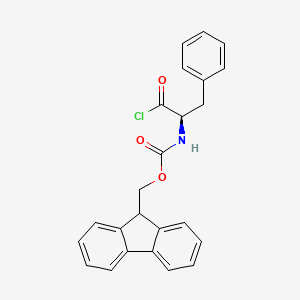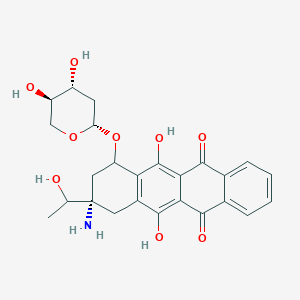
Amrubicinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amrubicin, a synthetic 9-aminoanthracycline, and its active metabolite, Amrubicinol, have been extensively studied for their antitumor activities. This compound is known for its potent cytotoxicity, which is often greater than that of Amrubicin itself, making it a subject of interest in cancer research (Hanada et al., 1998).
Synthesis Analysis
The synthesis of this compound involves complex chemical processes. While specific details on this compound's synthesis were not directly available, studies on related compounds highlight sophisticated synthetic strategies, such as combinatorial synthesis and cross metathesis, which are likely relevant to this compound's synthesis as well (Oishi et al., 2008).
Molecular Structure Analysis
This compound's efficacy is partially attributed to its molecular structure, which allows for the inhibition of human DNA topoisomerase II, leading to the formation of DNA-protein complexes and subsequent double-strand DNA breaks in cancer cells (Hanada et al., 1998).
Chemical Reactions and Properties
This compound interacts with cellular components, inducing cytotoxic effects through mechanisms such as stabilizing topoisomerase II-DNA complexes. Its active role in inducing DNA-protein complex formation and double-strand DNA breaks highlights its chemical reactivity and interaction with biological molecules (Hanada et al., 1998).
Physical Properties Analysis
The physical properties of this compound, such as solubility and stability, play a crucial role in its pharmacokinetics and distribution within the body. The development of high-performance liquid chromatographic methods for the determination of Amrubicin and this compound in plasma illustrates the importance of understanding these properties for therapeutic monitoring and efficacy (Ando et al., 2009).
科学的研究の応用
Amrubicinol, when combined with cisplatin, exhibits additive effects against human lung cancer cell lines, enhancing topoisomerase II inhibitory activity and increasing DNA interstrand cross-links formation (Yamauchi et al., 2002).
P-glycoprotein plays a significant role in the cellular accumulation and cytotoxicity of amrubicin and this compound, affecting their antitumor effect in lung cancer treatments (Hira et al., 2008).
This compound is notably more potent than amrubicin in inhibiting the growth of human tumor cell lines, suggesting its crucial role in the in vivo antitumor effect of amrubicin (Yamaoka et al., 1998).
The tumor-selective metabolism of amrubicin to this compound leads to effective in vivo therapeutic models, with higher metabolic activity detected in tumor tissues (Noguchi et al., 1998).
This compound's growth-inhibitory effects are due to DNA-protein complex formation and double-strand DNA breaks mediated by topoisomerase II (Hanada et al., 1998).
Amphiregulin is identified as a key factor in resistance to this compound in lung cancer cells (Tokunaga et al., 2017).
作用機序
Target of Action
Amrubicinol, the active metabolite of Amrubicin, primarily targets DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, making it a key target for anticancer drugs .
Mode of Action
this compound exerts its cytotoxic effects by stabilizing the DNA-topoisomerase II complex . This stabilization prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II catalyzes, leading to double-stranded DNA breaks . Unlike other anthracyclines, this compound shows decreased DNA intercalation compared to Doxorubicin .
Biochemical Pathways
The primary biochemical pathway involved in this compound’s action is the DNA replication pathway. By inhibiting topoisomerase II, this compound interferes with DNA replication, leading to cell growth inhibition and ultimately cell death .
Pharmacokinetics
Amrubicin is converted to this compound in the liver, kidney, and tumor tissue through the reduction of its C-13 ketone group to a hydroxy group . The pharmacokinetics of this compound is characterized by a significant correlation between the area under the plasma concentration versus time curve (AUC) for Amrubicin and this compound . The clearance of this compound is also identified as a major determinant of neutropenia .
Result of Action
The primary result of this compound’s action is the inhibition of cell growth, leading to cell death . This is achieved through the induction of double-stranded DNA breaks, which are a result of the stabilization of the DNA-topoisomerase II complex .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conversion of Amrubicin to this compound can be affected by the metabolic activity of the liver, kidney, and tumor tissue . Additionally, the occurrence of toxicity shows a significant interindividual variation , suggesting that individual patient characteristics can influence the compound’s action and efficacy.
将来の方向性
生化学分析
Biochemical Properties
Amrubicinol interacts with various enzymes and proteins in the body. It is a product of reduction by cytoplasmic carbonyl reductase at the C-13 carbonyl group . It promotes cell growth inhibition by stabilizing protein-DNA complexes followed by double-stranded DNA breaks, mediated by the topoisomerase-II enzyme .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, G2-M cell cycle arrest, and apoptosis in both doxorubicin-sensitive and doxorubicin-resistant lines . It also retains sensitivity in doxorubicin-resistant tumor cell lines and several drug-resistant human ovarian and breast tumor explants .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It forms complexes with DNA via intercalation between base pairs and inhibits topoisomerase II enzyme activity by stabilizing the DNA-topoisomerase II complex . This prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II normally catalyzes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The clearance of this compound was significantly correlated with grade 4 neutropenia . The percentage decreases in the neutrophil count, hemoglobin level, and platelet count were well correlated with the this compound AUC .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The maximum tolerated dose (MTD) for Amrubicin was estimated to be 25 mg/kg in four mouse strains .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to its active 13-hydroxy metabolite, this compound, in the liver, kidney, and tumor tissue, through reduction of its C-13 ketone group to a hydroxy group .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Although Amrubicin is a weak P-glycoprotein substrate, transport and retention of Amrubicin were not solely modulated by P-glycoprotein in the resistant cell lines overexpressing drug efflux pumps .
Subcellular Localization
This compound is predominantly localized to the cytoplasm . In 20-30% of cells, this compound was also observed in the nucleus . This subcellular localization may influence its activity or function.
特性
IUPAC Name |
(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15-,16?,17+,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDGDISMODBEAN-OAIQOSRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@H]([C@@H](CO5)O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


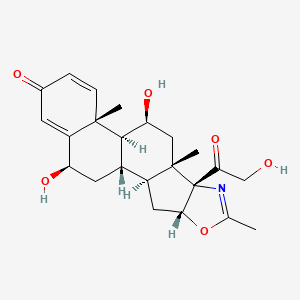


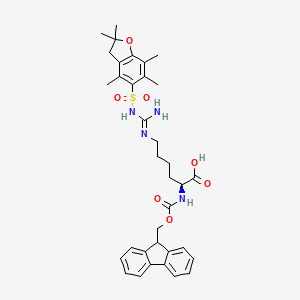
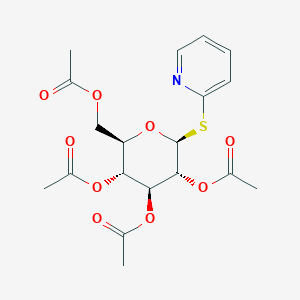
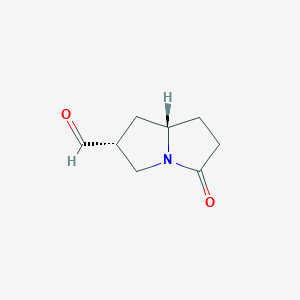

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)
